molecular formula C12H9F3N2O B7976286 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine

Cat. No.: B7976286
M. Wt: 254.21 g/mol
InChI Key: XSPMUHKIAILAOU-UHFFFAOYSA-N
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Description

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is an organic compound with the molecular formula C12H9F3N2O It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with trifluoromethoxybenzene under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine
  • 6-(4-Bromo-1H-pyrazol-1-yl)pyridin-3-amine
  • 6-(p-Tolyloxy)pyridin-3-amine

Uniqueness

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to similar compounds .

Biological Activity

6-(2-(Trifluoromethoxy)phenyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in drug discovery and development.

Chemical Structure

The compound features a pyridine ring substituted with a trifluoromethoxy group and an aniline moiety, which contributes to its unique biological properties. The molecular formula is C12_{12}H10_{10}F3_3N2_2O, and it has a molecular weight of approximately 256.22 g/mol.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Studies indicate that compounds with similar structures exhibit antimicrobial effects against a range of pathogens.
  • Anticancer Activity : The compound is being explored for its potential to inhibit cancer cell proliferation.
  • Neuropharmacological Effects : Preliminary research suggests possible anticonvulsant properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The trifluoromethoxy group enhances binding affinity to certain receptors, modulating their activity.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular responses.

Anticancer Activity

A study published in MDPI highlighted the efficacy of similar trifluoromethyl-substituted compounds against various cancer cell lines. The analogs demonstrated significant cytotoxicity, with some exhibiting IC50_{50} values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Antimicrobial Effects

Research conducted on related compounds revealed promising antimicrobial activity. For instance, a series of pyridine derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound might possess similar properties .

Neuropharmacological Studies

In a neuropharmacological assessment, compounds structurally related to this compound were tested for anticonvulsant activity. Results indicated that these compounds could inhibit calcium channels, which are crucial in neuronal excitability .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50_{50} ~ 1–10 µM
AntimicrobialEffective against S. aureus and E. coli
AnticonvulsantInhibits calcium channels

Properties

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)18-11-4-2-1-3-9(11)10-6-5-8(16)7-17-10/h1-7H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPMUHKIAILAOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)N)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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